Home > Products > Screening Compounds P126503 > 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline -

5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline

Catalog Number: EVT-5477459
CAS Number:
Molecular Formula: C21H22N4O2
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: CDRI Comp. 81-470 is a broad-spectrum anthelmintic agent. Studies have shown it to be effective against both Ancylostoma ceylanicum and Nippostrongylus brasiliensis, inhibiting glucose uptake and ATP production in these parasites [, ]. Additionally, research suggests that the intramuscular administration of CDRI Comp. 81-470 leads to a long prophylactic action against experimental ancylostomiasis due to its slow elimination from the body [].

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1- piperazinyl]methyl)isoquinoline (Ro 22-4839)

  • Compound Description: Ro 22-4839 is recognized as a novel cerebral circulation improver, demonstrating vasospasmolytic properties [, ]. Preclinical studies reveal its potential in preventing stroke symptoms and mitigating cerebral edema, likely attributed to its calmodulin antagonistic and anti-lipid peroxidative actions []. Ro 22-4839's therapeutic potential extends to preventing erythrocyte membrane hypersusceptibility to calcium influx and platelet hypoaggregability [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 stands out as a third-generation phosphodiesterase 4 (PDE4) inhibitor, exhibiting promising anti-inflammatory effects []. It demonstrates superior potency in inhibiting LPS-induced tumor necrosis factor-α production and pulmonary neutrophilia compared with earlier-generation PDE4 inhibitors []. Importantly, EPPA-1 exhibits a significantly improved therapeutic index due to its low emetic liability [].

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

  • Compound Description: Dasatinib (BMS-354825) is a potent, orally bioavailable pan-Src kinase inhibitor, demonstrating promising antitumor activity []. It acts by inhibiting Src family kinases, crucial enzymes in various cellular processes, including cell growth, proliferation, and survival []. Dasatinib's efficacy has been demonstrated in preclinical models of inflammatory diseases and cancer [].

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a potent and highly selective CCR5 antagonist, inhibiting HIV-1 entry into target cells []. This oral bioavailability makes it a promising candidate for HIV therapy, currently under clinical trials []. Its mechanism of action involves blocking the CCR5 receptor, a co-receptor for HIV-1 entry into cells.

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, exhibiting promising neuroprotective effects []. Preclinical studies highlight its efficacy in reducing ROS-induced cell injury in vitro and MPTP-induced dopaminergic damage in vivo, suggesting potential therapeutic applications in neurodegenerative disorders, including Parkinson's disease [].

Properties

Product Name

5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline

IUPAC Name

(2-methoxyphenyl)-[4-(quinoxalin-5-ylmethyl)piperazin-1-yl]methanone

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C21H22N4O2/c1-27-19-8-3-2-6-17(19)21(26)25-13-11-24(12-14-25)15-16-5-4-7-18-20(16)23-10-9-22-18/h2-10H,11-15H2,1H3

InChI Key

RAHBLMHPJJQAKK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C4C(=CC=C3)N=CC=N4

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C4C(=CC=C3)N=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.